
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, also known as DCPM, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is not fully understood, but studies have suggested that it may inhibit the activity of key enzymes involved in cancer cell survival and proliferation. Specifically, (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as to downregulate the expression of Bcl-2, a protein that promotes cell survival.
Biochemical and Physiological Effects:
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. Additionally, (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of various bacterial and fungal strains, suggesting potential applications as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one exhibits a high degree of stability and can be stored for extended periods of time without degradation. However, one limitation of using (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one. One area of interest is the development of more efficient synthesis methods for (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, which could improve its accessibility for use in medicinal chemistry research. Additionally, further studies are needed to elucidate the mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one and to identify potential targets for its use in cancer treatment. Finally, research is needed to explore the potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one as an antimicrobial agent, particularly in the context of emerging antibiotic-resistant strains of bacteria and fungi.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has been investigated for its potential applications in the field of medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. Additionally, (2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)6-9-15(20)13-10-12(18)7-8-14(13)19/h3-10H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOFDZPKPPXTTK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine](/img/structure/B3070438.png)


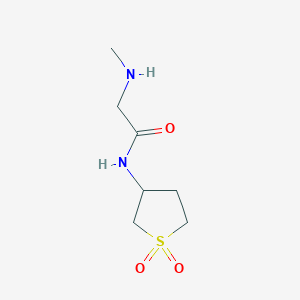
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3070458.png)
![(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070471.png)
![1-[(4-Chlorophenyl)amino]cyclohexanecarboxylic acid](/img/structure/B3070479.png)

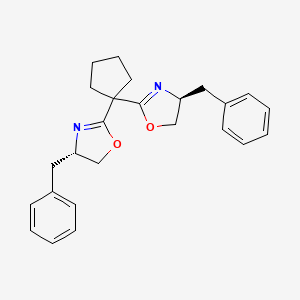
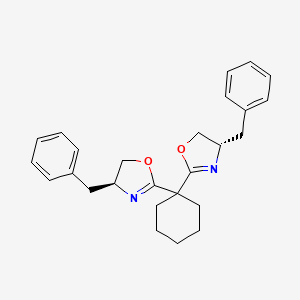
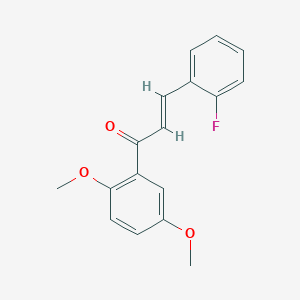
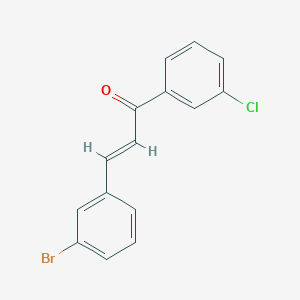
![1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070530.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070538.png)